molecular formula C20H19ClN2O3S2 B2588772 (6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251582-43-0

(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2588772
CAS No.: 1251582-43-0
M. Wt: 434.95
InChI Key: VSTHBXYZLIMAIX-UHFFFAOYSA-N
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Description

(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research on compounds such as boric acid ester intermediates with benzene rings has demonstrated the utility of these compounds in synthesizing novel materials through multi-step substitution reactions. The structures of these compounds were elucidated using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, underscoring their potential in materials science and chemistry for creating complex molecules with specific properties (P. Huang et al., 2021).

Density Functional Theory (DFT) Studies

  • DFT studies have been instrumental in predicting the electronic structure and understanding the molecular electrostatic potential and frontier molecular orbitals of complex compounds. For example, analysis of boric acid ester intermediates revealed insights into their physicochemical properties, highlighting the importance of theoretical chemistry in the design and development of new materials with desired electronic and optical characteristics (P. Huang et al., 2021).

Physicochemical Properties

  • The investigation of physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, through DFT and crystallographic analyses, is crucial for the development of compounds with specific functionalities. Such studies can guide the synthesis of new materials with applications in drug development, materials science, and catalysis (P. Huang et al., 2021).

Properties

IUPAC Name

[6-chloro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-27-16-6-4-5-15(12-16)23-13-19(20(24)22-9-2-3-10-22)28(25,26)18-8-7-14(21)11-17(18)23/h4-8,11-13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHBXYZLIMAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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